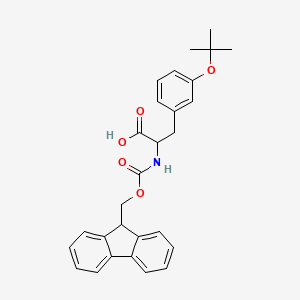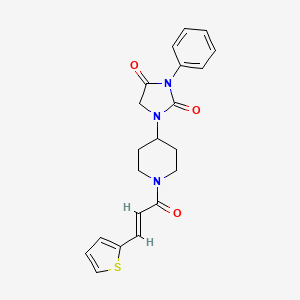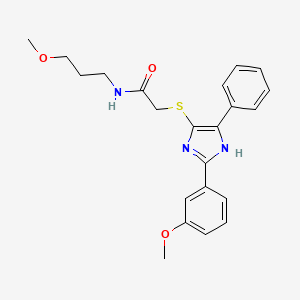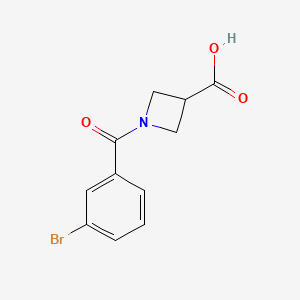
Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2229316-40-7 . It has a molecular weight of 197.64 . The IUPAC name for this compound is “this compound” and its InChI code is 1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H13ClFNO2 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity One application area of related fluorinated pyrrolidines involves their synthesis for antibacterial activity. For instance, fluoronaphthyridines, including those derived from similar fluorinated intermediates, have been explored for their in vitro and in vivo antibacterial activities. The structure-activity relationship studies of these compounds have highlighted the importance of fluorinated substituents in enhancing antibacterial efficacy (Bouzard et al., 1992).
Catalysis and Organic Synthesis Fluorinated pyrrolidines also play a crucial role in catalysis and as intermediates in organic synthesis. For example, gold catalysis combined with Selectfluor has been utilized for the synthesis of fluorinated nitrogen heterocycles, showcasing the utility of fluorinated pyrrolidines in synthesizing complex organic frameworks with potential biological activity (Simonneau et al., 2011).
Fluorescence and Sensing Applications Furthermore, certain fluorinated pyrrolidine derivatives have been investigated for their fluorescence properties and potential applications in sensing technologies. For instance, pyrrolidine constrained bipyridyl-dansyl conjugates have been synthesized and identified as selective chemosensors for metal ions, highlighting the role of fluorinated derivatives in the development of sensitive and selective sensors (Maity & Govindaraju, 2010).
Pharmaceutical Development In pharmaceutical research, fluorinated pyrrolidines are integral to the synthesis of compounds with potent biological activities. For example, they serve as key intermediates in the synthesis of inhibitors targeting enzymes or receptors relevant to diseases such as cancer and viral infections. The incorporation of fluorinated pyrrolidines into drug molecules can significantly affect their pharmacokinetic and pharmacodynamic properties, leading to improved efficacy and safety profiles (Wang et al., 2001).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Eigenschaften
IUPAC Name |
methyl 3-(fluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(4-8)2-3-9-5-7;/h9H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRCLUGTAJPKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)
![N-(2,4-difluorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724617.png)
![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)




![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)
![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)
![1-[4-Fluoro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B2724631.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)
![N-[(4-Methoxyphenyl)methyl]-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2724635.png)